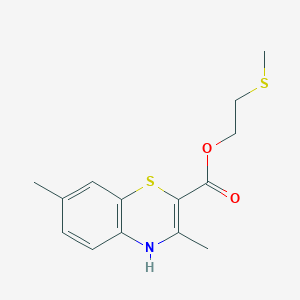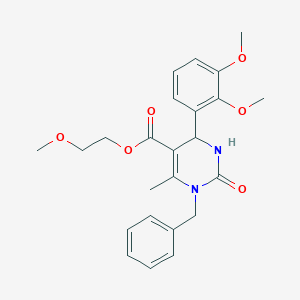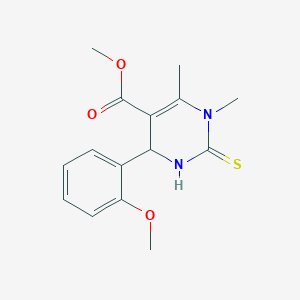![molecular formula C20H31N3O3S B4048517 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol](/img/structure/B4048517.png)
2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol
Overview
Description
2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.
Attachment of the Methylpropyl Group: The methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Incorporation of the Ethanolamine Moiety: The final step involves the reaction of the intermediate compound with ethanolamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-16(2)13-23-19(14-22(10-11-24)17(3)4)12-21-20(23)27(25,26)15-18-8-6-5-7-9-18/h5-9,12,16-17,24H,10-11,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWROOSFBUGBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN(CCO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine](/img/structure/B4048434.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4048466.png)

![1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B4048481.png)
![N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B4048487.png)
![2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B4048503.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B4048516.png)
![4-(4-chlorophenyl)-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4048525.png)

![N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide](/img/structure/B4048533.png)
![N-{3-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B4048541.png)

![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4048547.png)
![5-bromo-2-chloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4048556.png)
